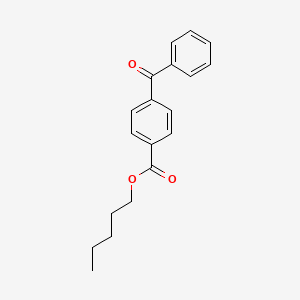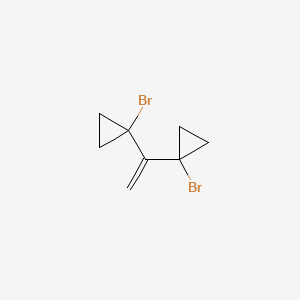
1,1'-(Ethene-1,1-diyl)bis(1-bromocyclopropane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) is an organic compound with the molecular formula C8H10Br2 It consists of two bromocyclopropane units connected by an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) typically involves the reaction of ethene with bromocyclopropane under specific conditions. One common method is the electrophilic addition of bromine to ethene, followed by the formation of the bromocyclopropane units. The reaction conditions often include the use of solvents such as tetrachloromethane and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
化学反応の分析
Types of Reactions
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Catalysts like palladium or nickel are employed to facilitate the addition reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while addition reactions can produce larger cyclic or acyclic compounds.
科学的研究の応用
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with cyclopropane rings.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and cyclopropane rings. These structural features allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
Cyclopropane, 1,1’-ethenylidenebis[1-bromo-]: Similar structure with slight variations in the positioning of bromine atoms.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Contains cyclohexane rings instead of cyclopropane, leading to different reactivity and applications.
Uniqueness
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) is unique due to its combination of cyclopropane rings and bromine atoms, which confer distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.
特性
CAS番号 |
60538-61-6 |
|---|---|
分子式 |
C8H10Br2 |
分子量 |
265.97 g/mol |
IUPAC名 |
1-bromo-1-[1-(1-bromocyclopropyl)ethenyl]cyclopropane |
InChI |
InChI=1S/C8H10Br2/c1-6(7(9)2-3-7)8(10)4-5-8/h1-5H2 |
InChIキー |
NCJQQVLOQUJZBM-UHFFFAOYSA-N |
正規SMILES |
C=C(C1(CC1)Br)C2(CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)

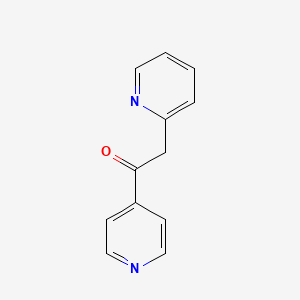
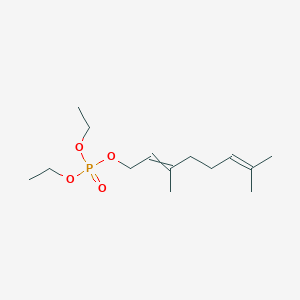
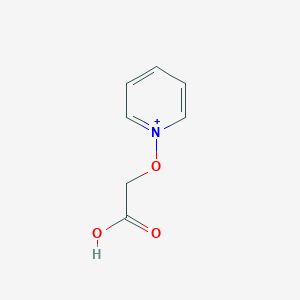
![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)
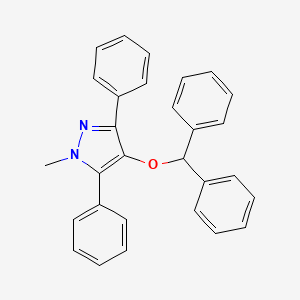

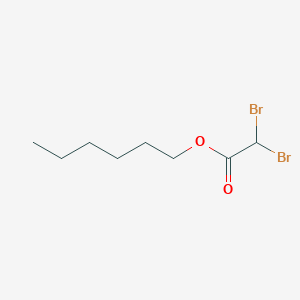
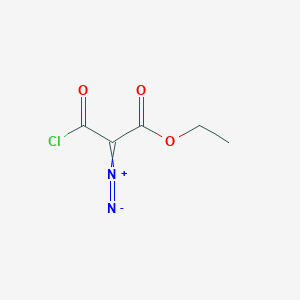
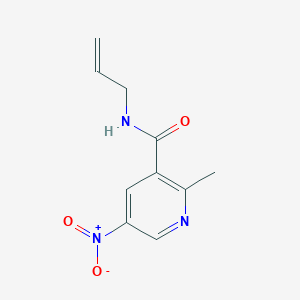
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)

